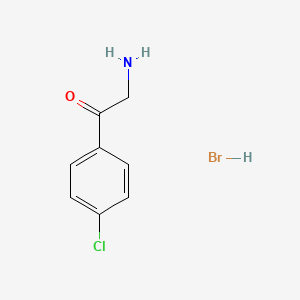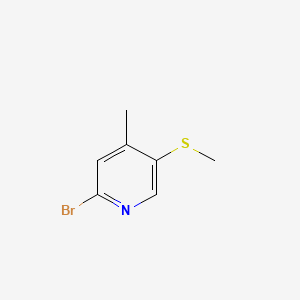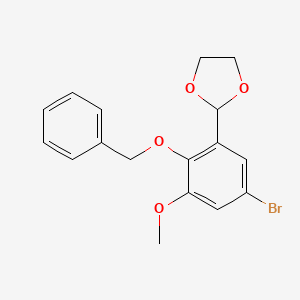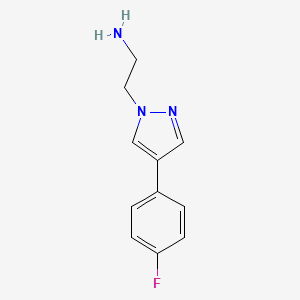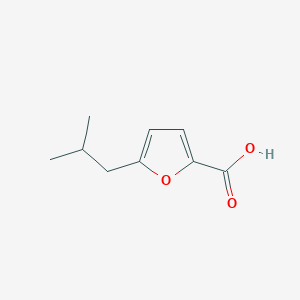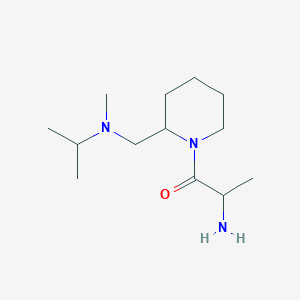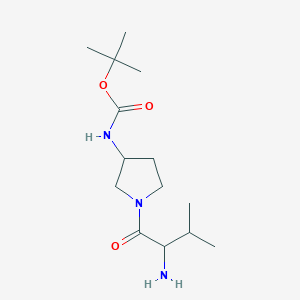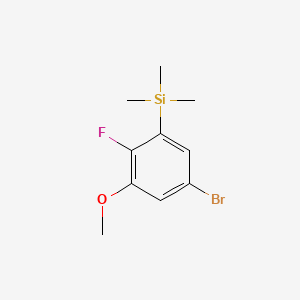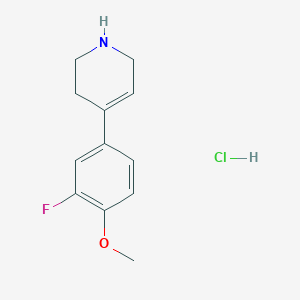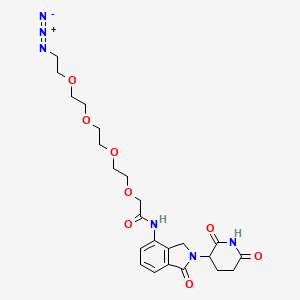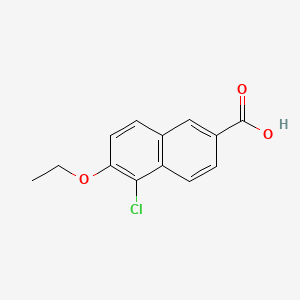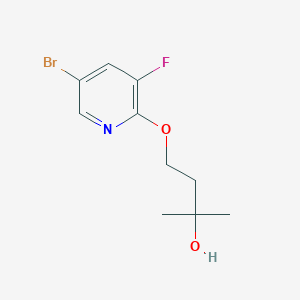
4-((5-Bromo-3-fluoropyridin-2-yl)oxy)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is a chemical compound that features a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol typically involves the reaction of 5-bromo-3-fluoropyridine with appropriate reagents to introduce the oxy and butanol groups. One common method involves the use of a Suzuki coupling reaction, where 5-bromo-3-fluoropyridine is reacted with a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: Shares the pyridine ring with bromine and fluorine substitutions but lacks the oxy and butanol groups.
2-bromo-5-fluoropyridine: Similar structure but with different positioning of the bromine and fluorine atoms.
(5-bromo-3-fluoropyridin-2-yl)methanol: Contains a methanol group instead of the butanol group.
Uniqueness
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the oxy and butanol groups, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C10H13BrFNO2 |
|---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C10H13BrFNO2/c1-10(2,14)3-4-15-9-8(12)5-7(11)6-13-9/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
BUJQAGILHKGZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=C(C=C(C=N1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
